Comparative Structural Features for Regioselective Cross-Coupling: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9)
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde possesses a unique substitution pattern with a bromine at the 5-position and a chlorine at the 3-position, enabling a chemoselective cross-coupling sequence not possible with symmetrical di-halogenated analogs like 3,5-dibromo-4-pyridinecarboxaldehyde (CAS 70201-42-2). The presence of bromine and chlorine, with their differing bond dissociation energies and reactivities, provides a synthetic handle for sequential functionalization . 3,5-Dibromo-4-pyridinecarboxaldehyde, while useful, lacks this chemoselectivity, often leading to complex product mixtures in sequential coupling attempts .
| Evidence Dimension | Chemoselectivity for sequential cross-coupling |
|---|---|
| Target Compound Data | Differential reactivity at Br (C-5) and Cl (C-3) sites for sequential coupling. |
| Comparator Or Baseline | 3,5-Dibromo-4-pyridinecarboxaldehyde (CAS 70201-42-2) - two equivalent Br sites. |
| Quantified Difference | Qualitative difference: Enables sequential functionalization vs. potential for complex mixtures. |
| Conditions | Synthetic organic chemistry; metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) . |
Why This Matters
For synthetic chemists, this inherent chemoselectivity reduces the number of synthetic steps and purification burdens when building complex molecular architectures.
